molecular formula C21H20N2O2S B2777079 2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896292-67-4

2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2777079
CAS No.: 896292-67-4
M. Wt: 364.46
InChI Key: GZOZBPSRINPONR-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Dendritic Polyamide Synthesis

Dendritic polyamides with a high degree of branching and narrow polydispersity were synthesized using a one-pot procedure. This involved the activation of carboxyl groups followed by condensation with an aminodicarboxylic acid. The process showcases the utility of N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide in creating highly structured polymers with potential applications in materials science and engineering (Yamakawa, Ueda, Takeuchi, & Asai, 1999).

Pharmaceutical Applications

Novel thiophene derivatives synthesized from N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide have shown antiarrhythmic, serotonin antagonist, and antianxiety activities. This research opens up potential applications in developing new therapeutic agents for treating various conditions related to heart rhythm abnormalities, mental health, and anxiety (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Antimicrobial and Anticancer Activities

Research on biologically active, fused heterocyclic derivatives synthesized from 2-aminothiophene-3-carboxamide has explored their in vitro antimicrobial activity against bacteria. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005). Additionally, thiophene derivatives have been evaluated for their antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects, showing potential as tubulin inhibitors with applications in cancer therapy (Romagnoli et al., 2006).

Chemical Synthesis and Biological Evaluation

The compound's utility in chemical synthesis has been demonstrated in the preparation of thienopyridines and thienopyrimidines, showcasing its versatility in creating various heterocyclic compounds with potential pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003). Furthermore, novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have been synthesized, characterized, and evaluated for their anticancer activities, indicating the role of N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide in developing new therapeutic agents (Mabkhot et al., 2017).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on the specific compound. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

Properties

IUPAC Name

N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(18(13)20(25)22-3)23-19(24)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZBPSRINPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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